2,4-Diaminoazobenzene
Description
Significance and Research Rationale
The scientific interest in 2,4-diaminoazobenzene stems from its role as a versatile chemical intermediate and its inherent properties as a dye. It serves as a fundamental building block in the synthesis of more complex molecules and polymers. evitachem.comontosight.ai Its applications are found in various fields, including the manufacturing of dyes for textiles, plastics, and printing inks. evitachem.comblogspot.com In the realm of analytical chemistry, it has been utilized as a reagent for the colorimetric detection of certain metal ions. evitachem.com Furthermore, its derivatives are explored in materials science, for instance, in the development of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), which have potential applications in areas like gas uptake and environmental remediation. nih.gov The study of such azo compounds also contributes to a deeper understanding of chemical bonding, photochemistry, and the structure-property relationships in colored organic molecules. acs.org
Historical Perspective of Azo Compounds in Chemical Research
The history of azo compounds is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The era of synthetic dyes began in 1856, moving away from the limited palette of natural dyes derived from plants and animals. unb.cajchemrev.com The first azo compound was synthesized in 1858 by the German chemist Peter Griess. numberanalytics.com He discovered that an aromatic primary amine could be converted into a diazonium salt, which could then be coupled with another aromatic compound to form an azo compound. This two-step process, known as diazotization and coupling, became a cornerstone of industrial organic chemistry. numberanalytics.comnih.gov The resulting azo compounds, with their extended conjugated systems, were found to possess vibrant colors, leading to their widespread adoption as dyes. numberanalytics.comyoutube.com The discovery and development of azo dyes revolutionized the textile industry and spurred further research into the synthesis and properties of this new class of organic molecules. numberanalytics.comyoutube.com
Classification and Structural Features within Azo Dye Family
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries. wikipedia.orguobabylon.edu.iq They are broadly classified based on the number of azo groups (-N=N-) in the molecule. nih.govstainsfile.com
Monoazo dyes: Contain one azo group. This compound falls into this category. wikipedia.orgblogspot.com
Disazo dyes: Contain two azo groups. stainsfile.com
Trisazo and Polyazo dyes: Contain three or more azo groups, respectively. nih.gov
Structurally, the color of an azo dye is determined by the azo bond and the associated chromophores (color-bearing groups) and auxochromes (color-intensifying groups) attached to the aromatic rings. nih.gov In this compound, the azo group is the primary chromophore, while the amino groups act as powerful auxochromes. The general structure of an azo dye can be represented as Ar-N=N-Ar', where Ar and Ar' are typically aromatic rings. numberanalytics.com
The presence of the amino groups in this compound classifies it as a basic dye, capable of reacting with acidic fibers. slideshare.net It is also considered a substituted aromatic amine. evitachem.com
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C12H12N4 cymitquimica.com |
| Molecular Weight | 212.25 g/mol blogspot.com |
| Appearance | Yellow to orange solid; Red to very dark brown powder cymitquimica.comchemicalbook.com |
| Melting Point | 117-123 °C chemicalbook.com |
| Solubility | Soluble in ethanol (B145695) and cellosolve; slightly soluble in acetone; insoluble in benzene (B151609). chemicalbook.com |
| CAS Number | 495-54-5 cymitquimica.com |
Overview of Research Trends and Interdisciplinary Relevance
Current research involving this compound and related azo compounds is highly interdisciplinary. In materials science , these compounds are being investigated for their photo-responsive properties. The azo group can undergo reversible trans-cis isomerization when exposed to light, a phenomenon that is being harnessed to create "smart" materials, such as photo-switchable polymers and liquid crystal alignment layers for display technology. acs.orgresearchgate.net
In supramolecular chemistry , the ability of azo compounds to form host-guest complexes and self-assembled structures is being explored. For instance, 4,4′-diaminoazobenzene has been used as a model compound for studying the chemistry of colored diamines in the preparation of colored diisocyanates. ajrconline.orgorgsyn.org
In analytical chemistry , new sensing applications are being developed. Azo-based probes have been designed for the colorimetric and fluorescent detection of various ions and molecules. researchgate.net For example, a derivative of this compound, 4′-hydroxyl-2,4-diaminoazobenzene, has been designed to detect Al³⁺, Fe³⁺, Cu²⁺, and F⁻ ions. researchgate.net
Furthermore, the synthesis of Schiff bases from diaminoazobenzene derivatives continues to be an active area of research, with studies focusing on their coordination chemistry with metal ions and their potential biological activities. ajrconline.orgsysrevpharm.org The versatility of the azo structure ensures its continued relevance across a wide spectrum of scientific research, from fundamental organic synthesis to the development of advanced functional materials. jchemrev.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diamine | |
|---|---|---|
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InChI |
InChI=1S/C12H12N4/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h1-8H,13-14H2 | |
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InChI Key |
IWRVPXDHSLTIOC-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N | |
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Molecular Formula |
C12H12N4 | |
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Related CAS |
532-82-1 (mono-hydrochloride), 79234-33-6 (unspecified acetate) | |
| Record name | Chrysoidine free base | |
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DSSTOX Substance ID |
DTXSID4043856, DTXSID60859410, DTXSID801256557 | |
| Record name | 2,4-Diaminoazobenzene | |
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| Record name | 4-[(1Z)-2-Phenyldiazenyl]-1,3-benzenediamine | |
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| Record name | 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine | |
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Molecular Weight |
212.25 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)- | |
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| Record name | Chrysoidine Free Base | |
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Boiling Point |
2262 °C | |
| Record name | C.I. SOLVENT ORANGE 3 | |
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Solubility |
PALE YELLOW NEEDLES FROM WATER; SLIGHTLY SOL IN HOT WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE /BASE/, @ 15 °C: WATER 5.5%, CELLOSOLVE 6.0%, ABSOLUTE ETHANOL 4.75%, ANHYDROUS ETHYLENE GLYCOL 9.5%, XYLENE 0.005%; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN BENZENE, Soluble in water and oxygenated solvents, In water = 20 mg/l; in ethanol = 9 mg/l; in methyl Cellosolve = 20 mg/l | |
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Vapor Pressure |
0.00000152 [mmHg] | |
| Record name | Chrysoidine Free Base | |
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Color/Form |
REDDISH-BROWN CRYSTALLINE POWDER, Red-brown powder, Burgundy crystalline powder | |
CAS No. |
495-54-5, 768311-59-7, 532-82-1 | |
| Record name | 2,4-Diaminoazobenzene | |
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| Record name | 1,3-Benzenediamine, 4-(2-phenyldiazenyl)- | |
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| Record name | 2,4-Diaminoazobenzene | |
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| Record name | 4-[(1E)-2-Phenyldiazenyl]-1,3-benzenediamine | |
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| Record name | 4-(phenylazo)benzene-1,3-diamine | |
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| Record name | CHRYSOIDINE FREE BASE | |
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Melting Point |
118-118.5 °C, Melting point: Decomposes at 235 °C | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2,4-Diaminoazobenzene
The production of this compound has traditionally relied on several well-established chemical reactions. These methods, while effective, often involve multi-step processes and the use of classical reagents.
A primary and widely recognized method for synthesizing this compound involves a two-step process: the diazotization of aniline (B41778) followed by a coupling reaction with benzene-1,3-diamine. slideshare.netchemicalbook.com
The process begins with the diazotization of aniline. In this step, a primary aromatic amine, aniline, reacts with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures. researchgate.netbyjus.comyoutube.com This reaction converts the amino group into a diazonium salt, forming benzenediazonium (B1195382) chloride. byjus.com The reaction is highly sensitive to temperature and is usually carried out between 0 and 5 °C to prevent the unstable diazonium salt from decomposing. researchgate.net
Reaction Scheme:
Diazotization: Aniline + NaNO₂ + 2HCl → Benzenediazonium chloride + NaCl + 2H₂O
Azo Coupling: Benzenediazonium chloride + Benzene-1,3-diamine → this compound + HCl
| Parameter | Condition | Rationale |
| Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. researchgate.net |
| pH | Acidic (for diazotization), Weakly acidic to neutral (for coupling) | Ensures formation of the diazonium ion and facilitates the electrophilic aromatic substitution. google.comgoogle.com |
| Reagents | Aniline, Sodium Nitrite, Hydrochloric Acid, Benzene-1,3-diamine | Starting materials for the formation of the diazonium salt and the coupling component. slideshare.netchemicalbook.com |
An alternative synthetic route to produce a related compound, 4,4'-diaminoazobenzene, involves the oxidation of p-nitroaniline, followed by the reduction of the resulting nitro groups. orgsyn.org While this specific process yields an isomer, similar principles can be conceptually applied. The oxidation of p-nitroaniline can be achieved using reagents like potassium persulfate. orgsyn.org This step forms 4,4'-dinitroazobenzene.
Subsequently, the nitro groups of the dinitro compound are reduced to amino groups. orgsyn.org This reduction is a common transformation in organic synthesis and can be accomplished using various reducing agents. wikipedia.org Common methods for the reduction of aromatic nitro groups to anilines include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of the azo bond. For instance, lithium aluminum hydride (LiAlH₄) is generally not suitable for reducing aromatic nitro compounds to anilines as it tends to produce azo compounds from the nitro starting material. commonorganicchemistry.com
Common Reducing Agents for Nitro Groups:
Catalytic Hydrogenation: H₂ with Pd/C, PtO₂, or Raney Nickel. wikipedia.org
Metal/Acid Systems: Fe/HCl, Sn/HCl, Zn/AcOH. commonorganicchemistry.comscispace.com
Other Reagents: Sodium hydrosulfite, Sodium sulfide. wikipedia.org
A method for the preparation of 4,4'-diaminoazobenzene, an isomer of this compound, utilizes p-aminoacetanilide as a starting material. orgsyn.org In this process, p-aminoacetanilide is oxidized using sodium perborate (B1237305) tetrahydrate in the presence of glacial acetic acid and boric acid. This reaction forms 4,4'-bis(acetamido)azobenzene. orgsyn.org
The resulting bis-acetylated compound is then hydrolyzed to remove the acetyl protecting groups from the amino functionalities. This hydrolysis is typically carried out by heating the compound under reflux with an acid, such as hydrochloric acid, in a solvent like methanol (B129727). orgsyn.org Neutralization of the resulting salt with a base, such as sodium hydroxide (B78521), yields the free diaminoazobenzene. orgsyn.org This multi-step approach demonstrates the use of protecting groups to control the reactivity of the amino groups during the oxidation step.
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of novel synthetic routes for azo compounds, including approaches that minimize the use of hazardous solvents and reagents.
Photochemical and mechanochemical methods represent emerging green chemistry approaches that can be applied to the synthesis of azo compounds. Photochemical synthesis involves the use of light to initiate or catalyze chemical reactions. For instance, the photodegradation of certain compounds can lead to the formation of azobenzene (B91143) derivatives. chempedia.info
Mechanochemistry, on the other hand, utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. irb.hr This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and reduced waste. rsc.org For example, the diazotization of aniline derivatives and subsequent coupling reactions have been successfully carried out by grinding the reactants in the presence of a solid acid catalyst like p-toluenesulfonic acid. icrc.ac.ir This method avoids the use of strong inorganic acids and large volumes of solvents, making it a more sustainable alternative to traditional methods. icrc.ac.ir While specific applications to this compound are still being explored, these techniques hold significant promise for the future of azo dye synthesis.
Derivatization Strategies of this compound
The presence of two reactive amino groups and the azo linkage makes this compound a versatile platform for the synthesis of a wide range of derivatives. cymitquimica.com These derivatization strategies allow for the fine-tuning of its chemical and physical properties for various applications.
The amino groups can undergo a variety of reactions typical of primary aromatic amines. These include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups onto the nitrogen atoms.
Diazotization: The free amino groups can be diazotized and subjected to further coupling reactions to create more complex polyazo compounds.
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
Furthermore, the azo bond itself can be a site of chemical transformation. For instance, reduction of the azo group can lead to the cleavage of the molecule, yielding the corresponding anilines. This reactivity is a key consideration in the design and application of azo compounds. The development of novel synthetic methods, such as palladium(0)-catalyzed organozinc chemistry, has also opened up new avenues for the synthesis of complex quinazoline (B50416) derivatives from related diamino structures, highlighting the potential for advanced derivatization. nih.gov
Synthesis of Schiff Base Derivatives from Diamine
The reaction of diaminoazobenzene compounds with aldehydes or ketones is a common method for synthesizing Schiff base derivatives. These reactions typically involve the condensation of the primary amino groups of the diamine with the carbonyl group of the aldehyde or ketone, often under reflux in a suitable solvent like ethanol (B145695). mdpi.comresearchgate.net
For instance, Schiff bases have been prepared by reacting 4,4'-diaminodiphenylmethane with various aldehydes such as 2-bromobenzaldehyde, 2-chlorobenzaldehyde, benzaldehyde, and 4-methoxybenzaldehyde. researchgate.net The synthesis can be carried out using microwave irradiation, which can accelerate the reaction. researchgate.net In a typical procedure, equimolar amounts of the diamine and the respective aldehyde are refluxed in ethanol for several hours. mdpi.com The resulting Schiff base precipitates upon cooling and can be purified by recrystallization. mdpi.com
Similarly, the condensation of o-vanillin with 4-aminoazobenzene (B166484) in methanol under reflux yields the corresponding Schiff base ligand. mdpi.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). google.com
Formation of Azo-Imine Ligands
Azo-imine ligands are a class of compounds that incorporate both the azo (-N=N-) and imine (-C=N-) functional groups. These ligands are of interest in coordination chemistry due to their ability to form stable complexes with various metal ions. The synthesis of these ligands often involves the reaction of a diaminoazobenzene derivative with an appropriate aldehyde or ketone, as described in the synthesis of Schiff bases. The resulting azo-imine compounds can then be used to prepare metal complexes. mdpi.com
For example, an azobenzene Schiff-base complex can be obtained by first synthesizing the ligand through the condensation of o-vanillin and 4-aminoazobenzene in methanol. mdpi.com The resulting ligand is then dissolved along with a hydrated metal acetate (B1210297) in methanol and refluxed to form the metal complex. mdpi.com The azo and imine groups in these ligands can act as coordination sites for the metal ions.
Preparation of Poly(esterimide)s with Covalently Bonded Azobenzene Units
Poly(esterimide)s are a class of polymers known for their excellent thermal stability and mechanical properties. Incorporating azobenzene units into the polymer backbone can impart photoresponsive properties to the material. The synthesis of such polymers can be achieved by using a diacid monomer containing an azobenzene moiety, which is then condensed with a suitable diol. scirp.org
While a specific synthesis using this compound was not found in the provided search results, a general approach involves the synthesis of a diacid monomer like benzalaniline-3',4'-dimethoxy terephthalic acid. scirp.org This monomer can then be condensed with various diol monomers to produce poly(azomethine ester)s with pendent benzylidene groups. scirp.org The polymerization is typically a condensation reaction, and the resulting polymers can be characterized for their thermal and liquid crystalline properties. scirp.org
Functionalization with Tricyanovinylene Groups
The functionalization of chromophores with tricyanovinylene groups is a known strategy to enhance their nonlinear optical (NLO) properties. This is due to the strong electron-withdrawing nature of the tricyanovinylene group, which can increase the second-order NLO response of the molecule. While a direct synthesis involving this compound was not detailed in the search results, the general principle involves the reaction of an electron-rich aromatic compound with tetracyanoethylene (B109619) (TCNE).
Synthesis of Substituted 4,4'-Diaminoazobenzene Dyes
Substituted 4,4'-diaminoazobenzene derivatives are important precursors for a variety of dyes. The synthesis often involves a multi-step process. A common method begins with the protection of the amino groups, followed by the formation of the azo linkage and subsequent deprotection.
One detailed procedure for the synthesis of 4,4'-diaminoazobenzene involves the following steps:
Acetylation: p-Aminoacetanilide is used as the starting material. orgsyn.org
Azo Coupling: The acetylated compound is reacted with sodium perborate tetrahydrate and boric acid in glacial acetic acid. This mixture is heated to 50–60°C for several hours. The product, 4,4'-bis(acetamido)azobenzene, precipitates from the solution upon cooling. orgsyn.org
Hydrolysis: The intermediate is then hydrolyzed using a mixture of methanol and hydrochloric acid under reflux. This step removes the acetyl protecting groups to yield 4,4'-diaminoazobenzene. orgsyn.org
Neutralization: The resulting product is neutralized with sodium hydroxide to obtain the free base. orgsyn.org
The purity of the synthesized dyes can be checked using techniques like thin-layer chromatography (TLC). researchgate.net
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |
| p-Aminoacetanilide | Sodium perborate tetrahydrate | Glacial acetic acid, boric acid, 50-60°C | 4,4'-Bis(acetamido)azobenzene | 57.7% | orgsyn.org |
| 4,4'-Bis(acetamido)azobenzene | - | Methanol, 6N Hydrochloric acid, reflux | 4,4'-Diaminoazobenzene | - | orgsyn.org |
Formation of Diisocyanates from 4,4'-Diaminoazobenzene
Diisocyanates are important monomers for the synthesis of polyurethanes. 4,4'-Diaminoazobenzene can be converted to the corresponding diisocyanate, which can then be used to produce colored polyurethanes. The most common method for this conversion is phosgenation, which involves reacting the diamine with phosgene (B1210022) (COCl₂). google.comorgsyn.org This reaction is hazardous due to the high toxicity of phosgene and requires special precautions. researchgate.net
The general reaction is as follows: R(NH₂)₂ + 2 COCl₂ → R(NCO)₂ + 4 HCl
The resulting diisocyanate can be used as a monomer in polymerization reactions. For example, reacting a diisocyanate with a diol or polyol leads to the formation of polyurethane chains.
Purification and Characterization Techniques in Synthetic Studies
The purification and characterization of this compound and its derivatives are crucial steps to ensure the identity and purity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.
Purification Techniques:
Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. plantarchives.org For example, 4,4'-diaminoazobenzene can be purified by recrystallization from a mixture of ethanol and water.
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption on a stationary phase. It is particularly useful for purifying dyes and other colored compounds. wm.edu
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check the purity of a compound and to monitor the progress of a reaction. researchgate.net
Characterization Techniques:
Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For example, the formation of a Schiff base can be confirmed by the appearance of a characteristic imine (C=N) stretching band. unsri.ac.idunsri.ac.id The presence of the azo group (-N=N-) also gives a characteristic absorption band. plantarchives.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules. dergipark.org.trijorarjournal.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in a molecule and is particularly useful for characterizing colored compounds like azo dyes. dergipark.org.trijorarjournal.com The absorption maxima can provide information about the electronic structure of the molecule. dergipark.org.tr
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. dergipark.org.trijorarjournal.com
Elemental Analysis: This technique determines the elemental composition of a compound, which can be used to confirm its empirical formula. researchgate.net
Melting Point Determination: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Measuring the melting point can be a good indicator of the purity of a compound. researchgate.net
| Technique | Purpose | Reference |
| Recrystallization | Purification of solid compounds | plantarchives.org |
| Column Chromatography | Separation and purification of compounds | wm.edu |
| Thin-Layer Chromatography (TLC) | Purity check and reaction monitoring | researchgate.net |
| FTIR Spectroscopy | Identification of functional groups | unsri.ac.idunsri.ac.id |
| NMR Spectroscopy | Structural elucidation | dergipark.org.trijorarjournal.com |
| UV-Vis Spectroscopy | Study of electronic transitions and color properties | dergipark.org.trijorarjournal.com |
| Mass Spectrometry | Determination of molecular weight and structure | dergipark.org.trijorarjournal.com |
| Elemental Analysis | Determination of elemental composition | researchgate.net |
| Melting Point | Purity assessment | researchgate.net |
Spectroscopic Techniques (FT-IR, NMR, MS, UV-Vis)
Spectroscopy is a cornerstone for the characterization of this compound, with each technique offering unique insights into its molecular identity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. The analysis of its spectrum reveals key vibrational frequencies. For a related compound, 4,4-diaminoazobenzene, characteristic peaks include the asymmetric stretching of N-H in secondary amines around 3500 cm⁻¹, C-H stretching on the benzene (B151609) ring near 3200 cm⁻¹, and vibrations from the benzene ring skeleton coupled with -N=N- and -C=N- stretching near 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.net The C-N stretching vibration is typically observed around 1300 cm⁻¹. researchgate.net For this compound specifically, one would expect to find characteristic absorptions corresponding to the N-H stretching of the primary amino groups, the N=N azo group stretching, aromatic C-H stretching, and C=C ring stretching, as well as C-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the asymmetrical substitution pattern on one of the phenyl rings would result in a complex and unique set of signals for the aromatic protons and carbons. Although NMR is a standard characterization method, specific experimental ¹H and ¹³C NMR chemical shift data for this compound were not available in the searched literature. Theoretically, the ¹H NMR spectrum would show distinct signals for the protons on the unsubstituted phenyl ring and the three protons on the diamino-substituted ring, with splitting patterns determined by their coupling with adjacent protons. The ¹³C NMR spectrum would correspondingly show signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. The compound has a molecular formula of C₁₂H₁₂N₄ and a molecular weight of 212.25 g/mol . nih.gov High-resolution mass spectrometry data has been recorded using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with various ionization methods. nih.gov
Detailed mass spectrometry data obtained via Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Quadrupole Time-of-Flight (LC-APCI-QFT) analysis is presented below.
| Parameter | Value |
|---|---|
| Instrument | QExactive Orbitrap HF-X (Thermo Scientific) |
| Ionization Mode | Positive (APCI) |
| Precursor m/z | 213.1139 |
| Adduct | [M+H]⁺ |
| Top 5 Peaks (m/z and Relative Intensity) | |
| Peak 1 | 213.11406 (999) |
| Peak 2 | 121.06363 (216) |
| Peak 3 | 94.0527 (125) |
| Peak 4 | 120.05602 (83) |
| Peak 5 | 53.039 (63) |
| Parameter | Value |
|---|---|
| Instrument | QExactive Orbitrap HF-X (Thermo Scientific) |
| Ionization Mode | Negative (APCI) |
| Precursor m/z | 211.099 |
| Adduct | [M-H]⁻ |
| Top 5 Peaks (m/z and Relative Intensity) | |
| Peak 1 | 211.09959 (999) |
| Peak 2 | 104.03838 (210) |
| Peak 3 | 212.10242 (130) |
| Peak 4 | 133.0522 (61) |
| Peak 5 | 106.05385 (61) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within the molecule. Azo compounds are known for their chromophoric nature, which arises from the extended π-system across the two aromatic rings and the azo bridge. The spectrum of this compound exhibits characteristic absorption bands. A maximum absorption wavelength (λmax) has been reported at 449 nm in water, which is responsible for its color. nih.gov This absorption is primarily attributed to the high-intensity π → π* transition within the conjugated system. A lower intensity n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group, is also expected. The position and intensity of these absorption bands can be influenced by solvent polarity.
Elemental Microanalysis
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. elementar.com This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The process involves combusting a small, precise amount of the substance and quantifying the resulting gaseous products (CO₂, H₂O, and N₂). nih.gov
For this compound (C₁₂H₁₂N₄), the theoretical elemental composition can be calculated based on its atomic weights. The results are compared against experimentally determined values, with an agreement typically expected to be within ±0.4% for a sample to be considered analytically pure. nih.gov While specific experimental findings for this compound are not cited here, the theoretical values are provided below.
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 67.92% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.70% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 26.38% |
| Total Molecular Weight (g/mol) | 212.256 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and other dyes. Reversed-phase HPLC is commonly used, where the compound is separated based on its hydrophobicity. hplc.eutue.nl In this technique, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.comglsciences.eu
The LC-MS analysis of this compound utilized a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm), indicating that C18 is a suitable stationary phase for its separation. nih.gov As the compound passes through the column, it is detected by a UV-Vis detector set at a wavelength where the compound strongly absorbs, such as near its λmax of 449 nm. The retention time is a characteristic of the compound under specific conditions (flow rate, mobile phase composition, temperature), and the area of the peak in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
X-ray Crystal Structure Analysis of Derivatives
While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, the structures of its derivatives have been successfully elucidated using this technique. X-ray crystallography provides definitive proof of molecular structure by mapping the precise three-dimensional arrangement of atoms and the packing of molecules in a crystal lattice.
For instance, the crystal structure of a complex pyrimidine (B1678525) derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, was determined by single-crystal X-ray diffraction. This analysis provided detailed information on bond lengths, bond angles, and intermolecular interactions. Additionally, X-ray diffraction (XRD) has been used to analyze polymers derived from related compounds like 4,4-diaminoazobenzene, confirming that the resulting products possess a good crystal structure and high crystallinity. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 8.5657(5) |
| b (Å) | 9.3203(5) |
| c (Å) | 18.2134(10) |
| β (°) | 91.540(4) |
| Molecules per Unit Cell (Z) | 4 |
Advanced Research in Materials Science and Engineering
Application in Polymeric Materials
The integration of the azobenzene (B91143) moiety into polymer backbones or as side chains allows for the development of materials with tunable properties, responding to external stimuli like light, which is crucial for applications in photo-switching and high-performance plastics.
Novel photochromic poly(esterimide)s functionalized with azobenzene chromophores have been developed through multi-step synthetic approaches. researchgate.net A common method involves the initial preparation of a precursor polymer, such as a poly(esterimide) or poly(etherimide), which contains pendant functional groups like phenolic hydroxyls. acs.org This precursor polymer is then functionalized by covalently attaching the azobenzene units. researchgate.netacs.org
One synthetic route utilizes an azo-coupling reaction, where a diazonium salt attacks the electron-rich benzene (B151609) rings pendant from the main polymer chain. researchgate.net Another established method is the Mitsunobu reaction, which allows the phenol (B47542) group in an azo chromophore to react directly with the hydroxyl groups of the precursor polymer. acs.orgnih.gov The degree of functionalization, or the concentration of the chromophore in the final polymer, can be controlled and estimated using UV-vis spectroscopy. acs.org These resulting azopolymers exhibit significant photo-induced birefringence, a property essential for applications in optical data storage and holography. acs.org For instance, a high photoinduced birefringence (Δn) of 0.01 has been measured in certain polyimides with covalently bonded azobenzene derivatives. acs.org
Azopolyamides, which incorporate the rigid azobenzene group into the polymer backbone, are recognized for their potential as high-modulus fibers and films with enhanced thermal stability. sid.ir The synthesis of these polymers has been achieved through various polycondensation methods. sid.ir One approach is the modified Higashi method, which involves reacting a diaminoazobenzene compound with a diacid in a solution containing N-Methyl-2-pyrrolidone (NMP), pyridine, lithium chloride, and triphenyl phosphite (B83602) (TPP) at elevated temperatures (e.g., 110°C). niscpr.res.inniscpr.res.in
A more recent, "green" approach utilizes ionic liquids as both the solvent and catalyst for the polymerization reaction. niscpr.res.in In this method, 4,4'-diaminoazobenzene is condensed with various aliphatic diacids in the presence of an imidazolium-based ionic liquid and TPP. niscpr.res.inniscpr.res.in This technique has been shown to produce azopolyamides in high yields with intrinsic viscosities ranging from 0.56 to 0.81 dL/g. niscpr.res.in Crucially, the polyamides synthesized using ionic liquids demonstrate increased thermal stability compared to those prepared by the conventional Higashi method. niscpr.res.inniscpr.res.in Thermal analyses (TGA/DTA) are used to characterize these polymers, with activation energy calculations providing insight into their thermal degradation behavior. sid.ir
Table 1: Comparison of Synthesis Methods for Azopolyamides
| Synthesis Method | Reactants | Key Reagents/Solvents | Yield | Inherent Viscosity (dL/g) | Thermal Stability |
|---|---|---|---|---|---|
| Modified Higashi | 4,4'-diaminoazobenzene, diacid | NMP, Pyridine, LiCl, CaCl₂, TPP | 80-84% niscpr.res.inniscpr.res.in | - | Good niscpr.res.in |
| Ionic Liquid Mediated | 4,4'-diaminoazobenzene, diacid | Imidazolium-based ionic liquid, TPP | High niscpr.res.in | 0.56 - 0.81 niscpr.res.in | Increased vs. Higashi niscpr.res.in |
Derivatives of diaminoazobenzene have been synthesized for use as hole transport materials (HTMs), which are essential components in organic electronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netsemanticscholar.org A specific synthesis pathway starts with p-acetylaminoaniline to produce 4,4'-diaminoazobenzene. researchgate.net This intermediate then undergoes diazotization followed by a Sandmeyer reaction to yield 4,4'-dibromoazobenzene. researchgate.net Finally, a Suzuki cross-coupling reaction is employed to create 4,4'-bis(2-thienyl) azobenzene, a novel hole transport material. researchgate.net
The resulting conjugated polymer, poly(4,4'-bis(2-thienyl) azobenzene), exhibits properties crucial for its function as an HTM. researchgate.net Characterization of this material has determined its key electronic parameters, which dictate its ability to facilitate the movement of positive charge carriers (holes). researchgate.netsemanticscholar.org
Table 2: Electronic Properties of a Poly(4,4'-bis(2-thienyl) azobenzene) HTM
| Property | Value |
|---|---|
| Optical Band Gap (Eg) | 2.14 eV researchgate.net |
| Electronic Band Gap (Eg) | 2.06 eV researchgate.net |
| HOMO Energy Level (E HOMO) | -5.56 eV researchgate.net |
| LUMO Energy Level (E LUMO) | -3.50 eV researchgate.net |
Optical and Electronic Applications
The inherent chromophoric and redox-active nature of the 2,4-diaminoazobenzene structure makes it a valuable building block for sensors and other optical materials.
A derivative, 4'-hydroxyl-2,4-diaminoazobenzene (referred to as MP), has been engineered as a multifunctional chemosensor for the detection of multiple analytes. nih.govresearchgate.net This probe enables the visual, colorimetric detection of aluminum (Al³⁺) and iron (Fe³⁺) ions. nih.gov Upon forming a 1:1 complex with these ions, the sensor undergoes a distinct redshift in its absorption band, resulting in a rapid and clear color change from yellow to purple. nih.govresearchgate.net This allows for naked-eye detection and has been applied to quantify Al³⁺ and Fe³⁺ in water samples using test paper and digital image colorimetry. nih.govresearchgate.net
Furthermore, the MP probe functions as a "turn-on" fluorometric sensor for copper (Cu²⁺) ions. nih.govresearchgate.net In the presence of Cu²⁺, the initially non-emissive MP is transformed into a fluorescent benzotriazole (B28993) product, exhibiting a strong fluorescent response. nih.govresearchgate.net The sensor also demonstrates a colorimetric response to fluoride (B91410) (F⁻) through a coordination shift with the "MP-Fe³⁺" complex. nih.govresearchgate.net This multimodal sensing capability makes it a versatile tool for analytical chemistry. nih.gov
Table 3: Sensing Characteristics of 4'-hydroxyl-2,4-diaminoazobenzene (MP) Probe
| Analyte | Detection Method | Observable Change | Limit of Detection (LOD) |
|---|---|---|---|
| Al³⁺, Fe³⁺ | Colorimetric | Yellow to Purple nih.govresearchgate.net | 20 μM - 2.0 mM (on test paper) researchgate.net |
| Cu²⁺ | Fluorometric ("Turn-On") | Fluorescence Appears (Φ = 0.53) nih.govresearchgate.net | - |
| F⁻ | Colorimetric (via MP-Fe³⁺) | Coordination Shift nih.govresearchgate.net | - |
Theoretical and experimental studies have explored the modification of cellulose (B213188) for advanced optical applications by integrating azobenzene derivatives. acs.orgresearchgate.net Computational models predict that the amidation of cellulose Iβ with 4,4'-diaminoazobenzene can fundamentally alter the electronic properties of the biopolymer. researchgate.netresearchgate.net This modification introduces narrow energy bands within the intrinsic band gap of cellulose. researchgate.net
Specifically, the integration of 4,4'-diaminoazobenzene has been shown to reduce the energy difference between the occupied and empty states to just 1.8 eV. researchgate.net Since these newly predicted electronic states fall within the visible spectrum, this suggests that diaminoazobenzene-modified cellulose could be a promising material for novel optical applications. researchgate.net The bonding is theorized to occur between the amino group of the azobenzene molecule and the oxidized C6 primary alcohol group of the cellulose structure. researchgate.net This research opens pathways for creating cost-effective, biocompatible, and "green" optical materials. acs.org
Cross-linking Studies
While specific studies detailing the use of this compound as a primary curing agent for epoxy resins are not prominent in the surveyed literature, extensive research has been conducted on its structural isomer, 4,4'-Diaminoazobenzene (4,4'-DAA). This compound is utilized both as a curing agent and as a reactive label for monitoring the polymerization process in epoxy systems. thermofisher.comchemicalbook.comgoogle.comacs.org
In one investigative method, a small quantity of p,p'-diaminoazobenzene (a synonym for 4,4'-DAA) is added to an epoxy system, such as those based on diglycidyl ether of bisphenol A (DGEBA) and diaminodiphenyl sulfone (DDS). google.com The azochromophore's reactivity is designed to be similar to that of the primary aromatic diamine curing agent. google.com As the curing reaction proceeds, the amino groups of the DAA molecule react with the epoxy groups, leading to shifts in its UV-VIS absorption spectrum. google.com By de-convoluting these spectral changes, researchers can obtain quantitative compositional information about the different species present at various stages of the cure, even beyond the gelation point. google.com
The kinetics and thermodynamics of epoxy resins cured with 4,4'-DAA, sometimes reinforced with nanoparticles like nanosilica and nanoclay, have also been a subject of study. acs.orgacs.org These studies employ techniques such as differential scanning calorimetry (DSC) to understand the reaction kinetics and the influence of additives on the curing behavior and final properties of the thermoset. acs.orgacs.org The mechanical properties of epoxy resins are highly dependent on the curing agent and cure cycle. For context, typical high-performance epoxy systems cured with aromatic amines can achieve significant mechanical strength.
| Epoxy System | Curing Agent | Tensile Strength (MPa) | Reference |
|---|---|---|---|
| DGEBA | Metaphenylene diamine | ~82 | mdpi.com |
| Lignin-based | Synthesized Lignin-based Curing Agent | 86.1 | mdpi.com |
Holographic Materials
The synthesis of holographic materials using this compound is not specifically documented in the reviewed research. However, its isomer, 4,4'-Diaminoazobenzene, is explicitly mentioned in the synthesis of polymers for creating surface relief gratings (SRGs). thermofisher.comlookchem.comresearchgate.net These materials are of great interest for applications in optical data storage, telecommunications, and optical information processing. researchgate.net
The formation of SRGs on azobenzene-functionalized polymer films is a remarkable phenomenon where exposure to an interference pattern of polarized laser light induces macroscopic mass migration, creating a topographic relief on the polymer surface without any chemical or thermal post-processing. researchgate.net
Research has been conducted on polyimides that incorporate 4,4'-diaminoazobenzene into their structure. researchgate.net These polymers exhibit high thermal stability and good film-forming properties. When thin films of these azopolyimides are exposed to a holographic recording setup (e.g., using an Ar+ laser at 514.5 nm), they can form highly efficient diffraction gratings. Studies have reported the formation of SRGs with significant relief heights, with some polyimide derivatives featuring side-chain azobenzene groups achieving heights up to 260 nm for the first time in that material class. researchgate.net The efficiency of grating formation and the resulting surface modulation depth are influenced by the polymer's structure, the chromophore concentration, and the polarization of the recording laser beams. researchgate.net
| Polymer Type | Azobenzene Moiety | Key Finding | Reference |
|---|---|---|---|
| Polyimide Derivative | Side-chain Azobenzene | Surface relief grating height up to 260 nm | researchgate.net |
| Azobenzene-functionalized Poly(amideimide)s | Mono- and bis-azobenzene moieties | Light diffraction efficiency around 40% | researchgate.net |
Biological Activity and Pharmacological Research
In Vitro and In Silico Screening of Derivatives
Computational and laboratory-based screenings have been instrumental in evaluating the therapeutic promise of 2,4-diaminoazobenzene derivatives, particularly Schiff bases. These studies provide foundational data on their antimicrobial efficacy, enzyme inhibitory action, and drug-like properties.
Schiff base derivatives of diaminoazobenzene have been a significant focus of antimicrobial research. ca.gov Azo compounds and the Schiff bases derived from them are known to possess a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.govnih.gov The synthesis of new Schiff bases from 4,4'-diaminoazobenzene and various substituted benzaldehydes has yielded compounds with notable antimicrobial activity. ca.gov
In one study, eight new di-imine Schiff bases derived from 4,4'-diaminoazobenzene were synthesized and tested against various bacterial and fungal strains using the disc diffusion method. ca.gov The results indicated that several of these derivatives exhibited significant antimicrobial effects. For instance, some compounds showed complete inhibition of certain bacterial strains, where the zones of inhibition were so large they covered the entire plate. ca.gov The antimicrobial activity is often influenced by the specific substituents on the aromatic rings of the Schiff base. nih.govcanada.ca For example, derivatives containing electron-withdrawing groups have shown pronounced activity against various bacterial and fungal strains. canada.ca
Research has shown that the hydrophilicity of Schiff bases can greatly influence their antibacterial activity; greater hydrophilicity often correlates with higher antibacterial efficacy. industrialchemicals.gov.au The antimicrobial potential of these compounds is a promising area of ongoing research, with studies exploring their effectiveness against multidrug-resistant microbes. nih.govnih.gov
Table 1: Antimicrobial Activity of Selected this compound Schiff Base Derivatives
| Compound ID | Test Organism | Activity/Result | Reference |
| 1d | S. aureus | No antimicrobial effect | ca.gov |
| 1d | E. coli | Complete Inhibition | ca.gov |
| 1d | C. albicans | No antimicrobial effect | ca.gov |
| 1f | S. aureus | No antimicrobial effect | ca.gov |
| 1f | E. coli | 21mm zone of inhibition | ca.gov |
| 1f | C. albicans | No antimicrobial effect | ca.gov |
| 1g | S. aureus | No antimicrobial effect | ca.gov |
| 1g | E. coli | Complete Inhibition | ca.gov |
| 1g | C. albicans | No antimicrobial effect | ca.gov |
| 1h | S. aureus | No antimicrobial effect | ca.gov |
| 1h | E. coli | Complete Inhibition | ca.gov |
| 1h | C. albicans | No antimicrobial effect | ca.gov |
Beta-ketoacyl-acyl carrier protein synthase III, or FabH, is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial drugs. nih.gov A series of novel Schiff base derivatives have been designed and evaluated as potential inhibitors of E. coli FabH. industrialchemicals.gov.au In these studies, compounds that demonstrated potent antibacterial activity were further tested for their specific inhibitory effect on the FabH enzyme. industrialchemicals.gov.au
One particular derivative, identified as compound 3v in a study, not only showed potent antibacterial activity against strains like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus (with a Minimum Inhibitory Concentration of 1.56-6.25 μg/mL), but also exhibited the most potent E. coli FabH inhibitory activity with an IC₅₀ of 4.3 μM. industrialchemicals.gov.au Molecular docking studies have also been employed to understand the binding patterns between aminoguanidine (B1677879) derivatives and the FabH receptor (PDB ID: 1HNJ), further supporting the potential of these compounds as FabH inhibitors. nih.gov
In silico ADMET studies are crucial for predicting the pharmacokinetic and toxicological properties of potential drug candidates early in the discovery process. iarc.frscispace.com For di-imine derivatives of 4,4'-diaminoazobenzene, these computational analyses have been performed using various online software tools. ca.gov
These studies predict several key parameters. For absorption, the Human Intestinal Absorption (HIA) for all synthesized di-imines was predicted to be good, with absorption values greater than 90%. ca.gov The distribution property, specifically Plasma Protein Binding (PPB), was also predicted to be high (greater than 90%), indicating a strong binding ability. ca.gov Predictions for the Blood-Brain Barrier (BBB) suggested that some compounds were likely to be CNS active, while others were not. ca.gov Toxicity predictions indicated that the synthesized derivatives might have mutagenic properties and showed positive results for carcinogenicity in rats. ca.gov
Table 2: Predicted In-silico ADMET Properties for 4,4'-Diaminoazobenzene Schiff Base Derivatives
| Compound ID | Human Intestinal Absorption (HIA %) | Plasma Protein Binding (PPB %) | Blood-Brain Barrier (BBB) Permeation | Reference |
| 1a | >90% | >90% | CNS Active | ca.gov |
| 1b | >90% | >90% | CNS Active | ca.gov |
| 1c | >90% | >90% | CNS Inactive | ca.gov |
| 1d | >90% | >90% | CNS Active | ca.gov |
| 1e | >90% | >90% | CNS Inactive | ca.gov |
| 1f | >90% | >90% | CNS Active | ca.gov |
| 1g | >90% | >90% | CNS Inactive | ca.gov |
| 1h | >90% | >90% | CNS Inactive | ca.gov |
Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. thegoodscentscompany.com The rule states that a compound is more likely to be orally bioavailable if it has a molecular weight of ≤ 500 Daltons, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
The drug-likeness and molecular properties of di-imines derived from 4,4'-diaminoazobenzene have been evaluated using these criteria. ca.gov Online software was used to determine physical properties and evaluate the oral bioavailability based on Lipinski's rule. ca.govindustrialchemicals.gov.au This analysis helps in prioritizing compounds that are more likely to have favorable pharmacokinetic profiles for further development. While many successful drugs adhere to these rules, compounds that violate one or more criteria are not automatically discarded but are flagged for potential issues with oral bioavailability.
Genotoxicity and Carcinogenicity Studies
Evaluation of Genotoxicity in Model Systems
Genotoxicity tests are designed to detect direct or indirect damage to DNA caused by chemical agents. A variety of assays using different model systems and endpoints have been employed to assess the genotoxicity of 2,4-Diaminoazobenzene and its analogues.
The Hepatocyte Primary Culture/DNA Repair Test is an in vitro assay that measures unscheduled DNA synthesis (UDS) in primary mammalian hepatocytes following exposure to a test chemical. An increase in UDS indicates that the substance has induced DNA damage, which in turn triggers the cell's DNA repair mechanisms.
In a comprehensive study examining the genotoxicity of 39 different azo compounds, several diaminoazobenzene derivatives were assessed using this test. nih.govaacrjournals.org The assay is predicated on the principle that genotoxic chemicals can cause DNA damage, necessitating repair. nih.gov While this compound itself was not specifically listed in the published results of this particular study, the findings for other diaminoazobenzenes provide relevant insights. The study found that three out of six tested diaminoazobenzene compounds yielded a positive DNA repair response. nih.govaacrjournals.org These results suggest that the amino group is a key functional component for the genotoxicity of azobenzene (B91143) compounds. nih.govaacrjournals.org In contrast, azobenzene and its substituted derivatives without amino groups did not elicit a DNA repair response. nih.govaacrjournals.org
Table 1: Hepatocyte Primary Culture/DNA Repair Test Findings for Azo Compounds
| Compound Class | Number Tested | Number Positive | Genotoxicity Finding |
|---|---|---|---|
| Azobenzenes (without amino groups) | 9 | 0 | Non-genotoxic |
| Aminoazobenzenes | 24 | 24 | Genotoxic |
| Diaminoazobenzenes | 6 | 3 | Genotoxic (for some compounds) |
The Salmonella/Mutagenicity Assay, commonly known as the Ames test, is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. nih.govre-place.be The test utilizes several strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize histidine and thus requiring it for growth. nih.gov A test substance is considered mutagenic if it causes the bacteria to revert to a state where they can synthesize their own histidine, allowing them to grow on a histidine-limited medium. nih.govre-place.be
The mutagenicity of various azo dyes has been evaluated using this assay. nih.govresearchgate.net In a study that also performed the DNA repair test, 21 azobenzene compounds were tested for mutagenicity in the Salmonella assay. nih.gov The results were largely consistent with the DNA repair test findings, indicating that compounds that were genotoxic in hepatocytes were also often mutagenic in Salmonella. nih.govaacrjournals.org For the related compound 2,4-diaminoanisole (B165692), mutagenicity was observed in Salmonella typhimurium. inchem.orginchem.org This activity was found both with and without the presence of a mammalian metabolic activation system (S9 mix), which simulates the metabolic processes in the liver. inchem.orgwho.int
The in vivo micronucleus assay is a key test for evaluating genotoxicity in whole animal systems. nih.govresearchgate.net It assesses chromosomal damage by detecting micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. researchgate.net An increase in the frequency of micronucleated cells, typically observed in polychromatic erythrocytes (PCEs) in the bone marrow, indicates that the test substance is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation). mdpi.com
For the related compound 2,4-diaminoanisole and its sulphate, in vivo studies in rodents did not show an induction of micronuclei. inchem.org Similarly, the compound did not cause dominant lethal mutations or sperm abnormalities in rodents. inchem.orgwho.int
Carcinogenic Potential of this compound and Related Azo Dyes
The carcinogenic potential of azo dyes is a significant public health concern, leading to evaluations by multiple international and national agencies. These assessments rely heavily on evidence from animal bioassays.
The International Agency for Research on Cancer (IARC) provides classifications of the carcinogenic risk of chemicals to humans. For this compound, IARC has classified it in Group 3 , "The agent is not classifiable as to its carcinogenicity to humans." nih.gov This classification indicates that there is inadequate evidence of carcinogenicity in humans and limited evidence in experimental animals. nih.gov
For the closely related compound, 2,4-diaminoanisole, which was used extensively in hair dyes, the IARC classification is Group 2B , "possibly carcinogenic to humans." inchem.org This is based on inadequate evidence in humans but sufficient evidence of carcinogenicity in experimental animals. inchem.org
The U.S. National Toxicology Program (NTP) has concluded that 2,4-diaminoanisole sulfate (B86663) is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals. nih.gov In the European Union, 2,4-diaminoanisole and its salts are prohibited from use in cosmetic products. who.int
Table 2: Carcinogenicity Classification of this compound and a Related Compound
| Compound | Agency | Classification | Basis |
|---|---|---|---|
| This compound | IARC | Group 3 | Inadequate evidence in humans, limited in animals. nih.gov |
| 2,4-Diaminoanisole / -sulfate | IARC | Group 2B | Inadequate evidence in humans, sufficient in animals. inchem.org |
| NTP | Reasonably anticipated to be a human carcinogen | Sufficient evidence in animals. nih.gov |
Animal bioassays provide crucial data for assessing the carcinogenic potential of chemicals. The evidence for this compound is considered limited. nih.gov
However, extensive studies on the related compound 2,4-diaminoanisole sulfate have provided sufficient evidence of its carcinogenicity in animals. nih.gov When administered in the diet to Fischer 344 rats and B6C3F1 mice, 2,4-diaminoanisole sulfate was found to be carcinogenic to both sexes of both species. nih.gov
In rats, dietary administration induced a significantly increased incidence of malignant tumors of the thyroid gland (follicular-cell and C-cell tumors) and the skin and its associated glands (sebaceous, preputial, and clitoral glands). inchem.orgnih.govnih.gov In mice, the compound led to a significant increase in the incidence of thyroid gland tumors (follicular-cell adenomas and carcinomas). inchem.orgnih.gov
Table 3: Summary of Carcinogenicity Findings for 2,4-Diaminoanisole Sulfate in Animal Models
| Species | Sex | Tumor Site |
|---|---|---|
| Rats (Fischer 344) | Male & Female | Thyroid Gland, Skin |
| Male | Preputial Gland | |
| Female | Clitoral Gland, Mammary Gland | |
| Mice (B6C3F1) | Male & Female | Thyroid Gland |
Role of Amino Group in Genotoxicity Expression
The presence and metabolic activation of amino groups are fundamental to the genotoxic potential of this compound and related aminoazobenzene compounds. Research indicates that the amino group is a key functional component for the expression of genotoxicity cdc.gov. The mechanism of genotoxicity is not attributed to the parent compound itself but rather to its metabolic activation, a process heavily reliant on the chemical reactivity of the amino moieties.
The bioactivation of aromatic amines, including this compound, is a multi-step enzymatic process. A critical initial step is the N-hydroxylation of the amino group, catalyzed by cytochrome P450 enzymes, to form N-hydroxylamines. These intermediates can then undergo further transformation, such as O-acetylation by N-acetyltransferases (NATs), to produce highly reactive esters. These esters are unstable and can spontaneously decompose to form electrophilic nitrenium ions. These highly reactive cations can then readily attack nucleophilic sites in cellular macromolecules, most notably DNA. The formation of covalent bonds between the metabolite and DNA, known as DNA adducts, is a crucial event in the initiation of mutagenesis and carcinogenesis.
The position and number of amino groups on the aromatic rings, as well as the presence of other substituents, can influence the rate and extent of metabolic activation and, consequently, the genotoxic potency of the compound. For instance, studies on related aminoazobenzene dyes have shown that the size of substituents on the amino group can affect mutagenicity, suggesting that steric factors can play a role in the interaction with metabolizing enzymes.
The genotoxicity of this compound is therefore intrinsically linked to the metabolic fate of its amino groups. The enzymatic conversion of these groups into reactive electrophiles that can damage DNA is a cornerstone of its hazardous properties.
Impurities and Degradation Products as Carcinogenic Factors
The carcinogenic risk associated with this compound is not solely due to the intrinsic properties of the molecule itself but is also significantly influenced by the presence of carcinogenic impurities from its synthesis and the formation of hazardous degradation products through metabolic or environmental breakdown.
Commercial preparations of azo dyes, including those structurally related to this compound, can contain residual starting materials and by-products from the manufacturing process. Among the most concerning of these impurities are the known human carcinogens 4-aminobiphenyl (B23562) and benzidine (B372746) cdc.govnih.gov. The synthesis of such dyes often involves diazotization of aromatic amines and subsequent coupling reactions. Inadequate purification of the final product can lead to the presence of unreacted precursors or side-reaction products in the commercial dye formulation.
Table 1: Carcinogenic Impurities Found in Azo Dyes
| Impurity | Chemical Formula | Carcinogenic Classification |
| 4-Aminobiphenyl | C₁₂H₁₁N | Known Human Carcinogen |
| Benzidine | C₁₂H₁₂N₂ | Known Human Carcinogen |
In addition to pre-existing impurities, this compound can act as a precursor to other hazardous aromatic amines through decomposition. This breakdown can be triggered by both enzymatic action within the body and by external factors such as heat.
Enzymatic Decomposition:
The azo linkage (–N=N–) is a characteristic feature of this compound and other azo dyes. This bond is susceptible to reductive cleavage by enzymes known as azoreductases. These enzymes are found in various microorganisms, including the gut microbiota, as well as in the liver and other mammalian tissues cdc.gov. The enzymatic reduction of the azo bond in this compound would lead to the formation of aniline (B41778) and 1,2,4-triaminobenzene.
The aromatic amines released through this metabolic process can then undergo the same metabolic activation pathways described for the parent compound, such as N-hydroxylation, leading to the formation of DNA-damaging species. The metabolism of aniline, a known animal carcinogen, has been studied and is known to produce reactive metabolites. Therefore, the reductive cleavage of this compound represents a significant pathway for the generation of carcinogenic compounds within the body.
Thermal Decomposition:
Exposure to elevated temperatures can also lead to the degradation of this compound, resulting in the release of aromatic amines. Thermal degradation studies on azobenzene dyes have shown that the azo bond can break at high temperatures, leading to the formation of various smaller aromatic compounds tsu.eduresearchgate.net. The specific decomposition products will depend on the temperature and the presence of other substances. In the case of this compound, thermal degradation could potentially release aniline and other phenylenediamines. The presence of such hazardous amines in the event of a fire or in industrial processes involving high temperatures is a significant concern. For instance, measurable increases in benzidine and 4-aminobiphenyl concentrations were observed when a solution of a benzidine-based dye was stored at elevated temperatures cdc.gov.
Table 2: Potential Hazardous Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Potential Hazard |
| Aniline | C₆H₇N | Probable Human Carcinogen |
| 1,2,4-Triaminobenzene | C₆H₉N₃ | Potential for Genotoxicity |
Environmental Fate and Remediation Studies
Degradation Mechanisms in the Environment
The environmental persistence of 2,4-Diaminoazobenzene is determined by a combination of biotic and abiotic degradation processes. These mechanisms dictate the transformation and potential detoxification or activation of the compound in various environmental compartments.
Microbial activity is a primary driver of the degradation of azo dyes in the environment. A key enzymatic process involved is the reductive cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the color of the compound. This reaction is catalyzed by enzymes known as azoreductases, which are produced by a wide variety of microorganisms, including bacteria, fungi, and algae.
Azoreductase activity can occur under both anaerobic and aerobic conditions, although the reduction of the azo bond is generally more efficient in the absence of oxygen. Under anaerobic conditions, the azo dye often serves as the terminal electron acceptor in the microbial respiratory chain. The process results in the decolorization of the dye and the formation of aromatic amines. In the case of this compound, this reductive cleavage yields aniline (B41778) and 1,2,4-triaminobenzene.
Several bacterial species have been identified for their ability to decolorize azo dyes through the action of azoreductases. These enzymes are typically flavoproteins that utilize reduced flavin mononucleotide (FMN) as a cofactor to transfer electrons to the azo bond. The electrons are usually derived from NADH or NADPH.
| Microbial Genus | Azoreductase Activity | Environmental Source |
| Pseudomonas | Aerobic and Anaerobic | Soil, Water |
| Bacillus | Aerobic and Anaerobic | Soil, Sediments |
| Enterococcus | Anaerobic | Intestinal tracts, Sediments |
| Shewanella | Anaerobic | Sediments |
This table presents examples of microbial genera known for their azoreductase activity and their typical environmental niches.
In addition to microbial action, abiotic processes such as hydrolysis and photolysis can contribute to the degradation of this compound in the environment.
Environmental Concerns and Mitigation Strategies
The degradation of this compound, while leading to decolorization, raises other environmental concerns, primarily related to the formation of potentially more harmful breakdown products.
The primary environmental concern associated with the degradation of this compound is the formation of aromatic amines. As previously mentioned, the reductive cleavage of the azo bond yields aniline and 1,2,4-triaminobenzene. Aromatic amines as a class of compounds are of significant toxicological concern, as many are known or suspected to be mutagenic and carcinogenic.
Aniline, for instance, is classified as a toxic substance, and its presence in aquatic ecosystems can be harmful to various organisms. The ecotoxicological effects of these breakdown products can sometimes be greater than that of the parent dye molecule, representing a case of toxicant activation in the environment.
The ecotoxicity of this compound and its degradation products is a key aspect of its environmental risk profile. Azo dyes can affect aquatic life by reducing light penetration in the water, which impacts photosynthetic organisms. Furthermore, the parent compound and its breakdown products can exert direct toxic effects.
While specific LC50 (lethal concentration for 50% of a population) values for this compound are not widely reported in publicly available literature, the toxicity of its degradation products, such as aniline, has been studied. For example, chronic toxicity studies of aniline on Daphnia magna, a common indicator species in aquatic toxicology, have been conducted to establish water quality criteria osti.gov. The toxicity of aromatic amines can vary, but they are generally considered to be of concern for aquatic ecosystems. Some studies have shown that certain azo dyes can be toxic to aquatic invertebrates like Daphnia magna researchgate.net.
| Compound | Organism | Toxicity Endpoint | Observed Effect |
| Aniline | Daphnia magna | Chronic Toxicity | Data used for water quality criteria development osti.gov |
| Aromatic Amines (general) | Fish, Invertebrates | Acute and Chronic Toxicity | Potential for lethal and sublethal effects |
| Azo Dyes (general) | Daphnia magna | Acute Immobilization | Varies with dye structure and concentration researchgate.net |
This table summarizes the known ecotoxicological effects of the degradation products of this compound and related compounds on aquatic organisms.
Addressing the environmental concerns of this compound and other azo dyes involves a shift towards more sustainable and environmentally friendly chemical practices, in line with the principles of green chemistry.
One of the primary strategies is the development of greener synthetic routes for azo dyes. Traditional diazotization and coupling reactions often use harsh conditions and produce significant waste. Research into greener alternatives has explored solvent-free synthesis using grinding techniques, which can reduce the use of hazardous solvents and energy manupropria-pens.chtandfonline.comresearchgate.netresearchgate.net. The use of solid acid catalysts, such as nano silica (B1680970) supported boron trifluoride or sulfonic acid functionalized magnetic nanoparticles, in solvent-free conditions has been shown to be an efficient and environmentally benign approach for azo dye synthesis tandfonline.comresearchgate.netrsc.org. These methods offer advantages such as simpler product isolation, recyclability of catalysts, and reduced reaction times rsc.org.
Another green chemistry approach is the design of new azo dyes that are less toxic and more biodegradable. This involves modifying the chemical structure to be more susceptible to degradation into non-toxic metabolites. Furthermore, developing effective and sustainable remediation technologies for dye-contaminated wastewater is crucial. This includes advanced oxidation processes, bioremediation using specialized microbial consortia, and the use of adsorbents derived from renewable resources to remove dyes from effluents.
By integrating the principles of green chemistry into the lifecycle of azo dyes, from synthesis to disposal, it is possible to significantly mitigate their adverse environmental effects.
Treatment Methods for Dye-Containing Effluents
A variety of treatment methods have been investigated for the removal of azo dyes like this compound from wastewater. These can be broadly categorized into physical, chemical, and biological techniques, each with its own mechanisms and efficiencies.
Physical methods primarily involve the separation of the dye from the effluent without chemical modification. Chemical methods aim to degrade the dye molecule through oxidative or reductive processes. Biological methods utilize microorganisms or their enzymes to break down the complex dye structure.
Physical Techniques: Adsorption
Adsorption is a widely used physical method for dye removal due to its efficiency and the availability of various adsorbent materials. Activated carbon is one of the most common adsorbents due to its high surface area and porous structure. The process involves the mass transfer of the dye molecules from the liquid phase to the surface of the adsorbent.
The efficiency of adsorption is often evaluated using adsorption isotherms and kinetic models. Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of the adsorbate between the liquid and solid phases. Kinetic models, like the pseudo-first-order and pseudo-second-order models, provide insights into the rate of adsorption.
While specific studies on the adsorption of this compound are limited, research on similar azo dyes provides valuable insights into the expected behavior. For instance, the adsorption of various anionic and cationic dyes on activated carbon has been extensively studied.
Table 1: Adsorption Isotherm and Kinetic Parameters for Azo Dyes on Activated Carbon This table presents representative data from studies on azo dyes similar to this compound to illustrate typical adsorption characteristics.
| Adsorbent | Azo Dye | Isotherm Model | qmax (mg/g) | Kinetic Model | k2 (g/mg·min) | Reference |
| Oak Cupules Activated Carbon | Naphthol Blue Black (anionic) | Langmuir | 213 | Pseudo-first-order | - | mdpi.com |
| Oak Cupules Activated Carbon | Crystal Violet (cationic) | Langmuir | 625 | Pseudo-second-order | - | mdpi.com |
| Bamboo Waste Granular Activated Carbon | C.I. Reactive Black 5 | Thomas | 39.02 | Thomas | - | researchgate.net |
| Pine Sawdust Activated Carbon | Acid Wood Dyes | Yoon-Nelson, Thomas | 1283.1 | Yoon-Nelson, Thomas | - | mdpi.com |
Chemical Techniques: Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. These radicals can non-selectively attack the chromophoric azo bond (-N=N-) and aromatic rings of the dye molecule, leading to its decolorization and mineralization. Common AOPs include Fenton oxidation (Fe²⁺/H₂O₂) and photocatalysis (e.g., TiO₂/UV).
Fenton Oxidation: This process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The degradation kinetics of azo dyes by the Fenton process often follow pseudo-first-order kinetics.
Photocatalysis: This technique utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the dye.
Research on the degradation of azo dyes structurally similar to this compound, such as p-aminoazobenzene and various reactive dyes, has demonstrated the effectiveness of these AOPs.
Table 2: Kinetic Data for the Degradation of Azo Dyes by Advanced Oxidation Processes This table summarizes kinetic parameters from studies on the degradation of azo dyes analogous to this compound.
| Azo Dye | AOP Method | Catalyst | Rate Constant (k) | Degradation Efficiency (%) | Reference |
| Acid Light Yellow 2G | Fenton Oxidation | Fe²⁺/H₂O₂ | 0.04824 s⁻¹ | 94.66 | researchgate.net |
| p-Nitroaniline | Fenton Oxidation | Fe²⁺/H₂O₂ | - | - | nih.gov |
| Reactive Violet 5 | Photocatalysis | Fe-doped TiO₂ | - | ~74 (30 min) | researchgate.net |
| Reactive Blue 4 | Photocatalysis | nano-TiO₂ | - | 100 | mdpi.com |
Biological Techniques: Microbial Degradation
Biological treatment methods offer an environmentally friendly and cost-effective alternative for the remediation of dye-containing effluents. Certain microorganisms, including bacteria and fungi, have been shown to decolorize and degrade azo dyes. The initial step in the microbial degradation of azo dyes is typically the reductive cleavage of the azo bond, which is often carried out by enzymes called azoreductases. This cleavage results in the formation of aromatic amines, which can be further mineralized under aerobic conditions.
Studies on the biodegradation of p-aminoazobenzene, a compound structurally very similar to this compound, have identified bacterial strains capable of its degradation. For example, Bacillus subtilis has been shown to cometabolize p-aminoazobenzene, breaking it down into aniline and p-phenylenediamine.
Table 3: Microbial Degradation of p-Aminoazobenzene This table presents findings from studies on the microbial degradation of p-aminoazobenzene, a close structural analog of this compound.
| Microorganism(s) | Substrate | Key Findings | Reference |
| Bacillus subtilis | p-Aminoazobenzene | Cometabolizes the dye into aniline and p-phenylenediamine under aerobic conditions. | |
| Bacillus subtilis and Stenotrophomonas maltophilia (mixed culture) | p-Aminoazobenzene | Partial biodegradation of p-aminoazobenzene, with S. maltophilia degrading the aniline intermediate. | |
| Bacillus subtilis | p-Aminoazobenzene | Capable of degrading the dye under both aerobic and anoxic (denitrifying) conditions. | |
| Bacillus subtilis | Orange II (azo dye) | Achieved 85.75% decolorization. | researchgate.net |
Analytical Methodologies for Detection and Quantification
Spectroscopic Analysis of Azo Dyes and Metabolites
Spectroscopic methods are fundamental in the analysis of azo dyes, providing valuable information on their concentration and chemical state. These techniques rely on the interaction of the molecule's chromophore—the azo group (—N=N—) and associated aromatic rings—with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for quantifying 2,4-Diaminoazobenzene and observing its characteristic color changes in response to environmental shifts, such as pH. The molecule's extended conjugated system results in strong absorption in the visible and ultraviolet regions of the spectrum.
In neutral solutions, aminoazobenzene compounds are typically yellow. However, under acidic conditions, protonation of an azo nitrogen or an amino group can occur, leading to a distinct color change to reddish-orange. This change is reflected in the UV-Vis absorption spectrum. For instance, a closely related compound, 4,4'-diaminoazobenzene, exhibits significant spectral shifts with changing pH. In the transition from neutral to acidic pH (between pH 2 and 4), the equilibrium between different protonated forms of the molecule can be observed through the presence of clear isosbestic points, which are wavelengths where the absorbance of the sample remains constant. researchgate.net
Detailed research findings on the spectral characteristics of 4,4'-diaminoazobenzene, which are indicative of the behavior expected for this compound, are presented below.
Table 1: UV-Vis Spectral Characteristics of Diaminoazobenzene in Aqueous Solution
| pH Condition | Observed Color | Key Spectral Features | Isosbestic Points (nm) |
|---|---|---|---|
| Neutral to Alkaline | Yellow | Absorption band for the neutral trans-isomer. | 234, 272, 341, 462 researchgate.net |
These isosbestic points signify the interconversion of distinct species in equilibrium, allowing for the reliable monitoring of pH-dependent changes. researchgate.net The intensity of the absorption bands, governed by the Beer-Lambert law, allows for the quantification of the dye's concentration in a solution.
Chromatographic Techniques for Separation and Identification
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise identification and quantification. These techniques are particularly important for analyzing the aromatic amine content resulting from the reductive cleavage of azo dyes.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of aromatic amines, including this compound. Reversed-phase HPLC (RP-HPLC) is the preferred mode, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple aromatic amines in a single run. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for both quantification and tentative identification based on the analyte's UV-Vis spectrum.
Table 2: Typical HPLC Conditions for Aromatic Amine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm I.D. x 150 mm, 3-5 µm particle size) |
| Mobile Phase | A: Ammonium acetate (B1210297) or potassium dihydrogen phosphate bufferB: Acetonitrile (B52724) or Methanol (B129727) |
| Elution | Gradient elution (e.g., starting with a high percentage of aqueous phase and increasing the organic phase over time) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector |
| Column Temperature | 40°C |
This method provides excellent resolution and sensitivity for the determination of various aromatic amines that are banned from use in consumer goods due to their carcinogenic properties.
Gas Chromatography (GC) is another powerful technique for separating volatile compounds. However, the direct analysis of polar aromatic amines like this compound by GC is challenging due to issues like peak tailing and adsorption on the column. To overcome this, a derivatization step is required to convert the polar amine groups into less polar, more volatile, and thermally stable derivatives.
For use with an Electron Capture Detector (ECD), the derivatization reagent must introduce an electrophore—a group with a high affinity for capturing electrons—into the molecule. The ECD is highly selective and extremely sensitive to compounds containing electronegative atoms, particularly halogens. mdpi.com Therefore, fluorinated acylating agents are commonly used. These reagents react with the primary and secondary amine groups of this compound to form stable, halogenated derivatives that can be detected at very low levels. The sensitivity of the ECD increases with the number of fluorine atoms in the molecule. mdpi.com
Table 3: Common Derivatizing Reagents for EC-GC Analysis of Amines
| Derivatizing Agent | Abbreviation | Resulting Derivative |
|---|---|---|
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl derivative |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl derivative |
This derivatization strategy, coupled with the high sensitivity of the ECD, allows for the trace analysis of aromatic amines, with detection limits reported to be as low as the picogram (pg) level. mdpi.com
Chemo/Biosensor Development for Environmental and Biological Monitoring
There is a growing interest in the development of chemosensors and biosensors for the rapid, cost-effective, and on-site monitoring of harmful substances like aromatic amines. These devices combine a selective recognition element with a transducer that converts the binding event into a measurable signal (e.g., optical or electrical).
Chemosensors typically utilize a synthetic receptor designed to selectively bind to the target analyte. For aromatic amines, fluorescent chemosensors are a promising approach. These sensors can be designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the amine. For example, sensors based on conjugated porous polymers have been developed for the detection of aromatic amines with low detection limits, in the nanomolar (nM) range. rsc.org The interaction between the sensor's electron-deficient structure and the electron-rich aromatic amine can lead to a quenching of fluorescence ("turn-off" signal), which is proportional to the analyte concentration.
Biosensors employ a biological recognition element, such as an enzyme, antibody, or nucleic acid. While specific biosensors for this compound are not yet widely established, the principles have been demonstrated for related compounds. For instance, biosensors using recombinant bacterial cells have been constructed to detect 2,4-dinitrotoluene (DNT) vapors. mdpi.com In such a system, the target analyte induces the expression of a reporter gene (e.g., luciferase), leading to a measurable bioluminescent signal. mdpi.com This approach could be adapted for the detection of this compound by identifying or engineering enzymes or regulatory pathways that are specific to its structure. The development of such sensors holds potential for real-time environmental and biological monitoring without the need for extensive sample preparation or laboratory instrumentation.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4'-Diaminoazobenzene |
| Acetonitrile |
| Ammonium acetate |
| Heptafluorobutyric Anhydride (HFBA) |
| Methanol |
| o-Aminoazotoluene |
| Pentafluorobenzenesulfonyl Chloride (PFBSC) |
| Pentafluoropropionic Anhydride (PFPA) |
| Potassium dihydrogen phosphate |
| 2,4-dinitrotoluene (DNT) |
| 2-amino-4-chlorophenol |
| 2,4-diamino-6-hydroxypyrimidine |
Broader Applications and Future Directions in Research
Role as Biological Stain
2,4-Diaminoazobenzene, often known by its synonym Chrysoidine, is a well-established biological stain. scbt.comchemicalbook.comnih.gov It is particularly useful in microscopy for bacteriology, botany, and vital staining. The compound is certified by the Biological Stain Commission, indicating its quality and suitability for these applications. Its staining properties are attributed to its ability to impart a yellow-orange color to cellular structures, enhancing their visibility under a microscope. chemicalbook.comlookchem.com Chrysoidine Y, a related compound, is used in ACN staining (astra blue, chrysoidine, new fuchsine). carlroth.com
Use in Textile Dyeing
Historically, this compound has been a significant dye in the textile industry. nih.govcymitquimica.com It has been primarily used for dyeing natural fibers such as silk and cotton. chemicalbook.comnih.govlookchem.com The compound imparts a distinct yellow-orange hue to these fabrics. chemicalbook.comlookchem.com Azo dyes, in general, represent the largest class of synthetic colorants used in the textile industry, accounting for over 60% of all dyes. bohrium.comnih.govekb.eg The ease of their synthesis and the vibrant colors they produce have contributed to their widespread use since the discovery of the first synthetic dye, mauveine, in 1856. researchpublish.comsciencemuseum.org.uk The process of dyeing with azo compounds often involves diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.govresearchgate.net
Potential in Diagnostics and Sensor Technologies
The electrochemical properties of azo compounds, including this compound, have opened up possibilities for their use in diagnostics and sensor technologies. mdpi.com Azo dyes can undergo redox reactions, which form the basis for their detection using electrochemical sensors. mdpi.com These sensors offer advantages such as low cost, portability, and the ability to detect minute traces of substances. doaj.org Researchers are exploring the use of modified electrochemical sensors, for instance, those based on carbonaceous materials like graphene oxide, to enhance sensitivity in detecting azo dyes and other analytes. doaj.orgresearchgate.net The development of colorimetric sensors based on azo dyes is another promising area; these sensors exhibit a visible color change upon binding with specific metal cations, enabling rapid and visual detection. nih.gov
Emerging Applications in Advanced Materials
The unique molecular structure of this compound and other azo compounds makes them valuable building blocks for advanced materials. The azo group (-N=N-) can undergo reversible cis-trans isomerization when exposed to light, a photochromic behavior that is being harnessed in the development of "smart" materials. nih.govpreprints.org These photoresponsive materials have potential applications in:
Optical data storage: The ability to switch between two states allows for the writing and erasing of information at the molecular level. researchgate.net
Photo-actuators: Materials incorporating azobenzene (B91143) can change shape or move in response to light, converting light energy into mechanical energy. mdpi.com
Polymers: Azo dyes can be conjugated to polymers to create materials with novel optical and physical properties. bohrium.comnih.gov For instance, 4,4'-diaminoazobenzene is used in cross-linking studies of epoxy resins and in the synthesis of surface relief holographic materials. fishersci.comfishersci.ca
The versatility of their chemical structure allows for the synthesis of a wide range of derivatives with tailored properties for specific applications in fields like nonlinear optics and liquid crystal displays. researchgate.net
Future Research Prospects and Challenges in Azo Compound Chemistry
The field of azo compound chemistry continues to evolve, with ongoing research focused on several key areas. A major prospect is the development of more environmentally friendly and efficient synthesis methods. nih.govpreprints.org Traditional synthesis often involves harsh conditions and can produce hazardous byproducts. jchemrev.com Modern approaches focus on green chemistry principles, such as the direct oxidation of aromatic amines using catalysts and air as the oxidant. nih.govmdpi.com
Key challenges that researchers are addressing include:
Stability: While many azo dyes are stable, some can degrade under certain conditions, which can be a limitation for some advanced material applications. mdpi.com
Toxicity: The breakdown of some azo dyes can release aromatic amines, which may be harmful. jchemrev.com Future research will focus on designing molecules that are inherently less toxic or that degrade into benign products.
Synthesis Control: Achieving precise control over the synthesis of complex azo compounds, especially asymmetrical and cyclic ones, remains a challenge that requires the development of new catalytic systems. nih.govmdpi.com
Despite these challenges, the unique properties of azo compounds like this compound ensure their continued importance in both fundamental research and the development of new technologies. The ability to fine-tune their electronic and optical properties through chemical modification promises a bright future for these versatile molecules. nih.govpreprints.org
Q & A
Q. What are the recommended synthesis protocols for 2,4-Diaminoazobenzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions. For example, substituted benzaldehyde derivatives can be refluxed with precursors like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol with glacial acetic acid as a catalyst. Key parameters include:
- Temperature : Reflux at ~80°C for 4–6 hours.
- Solvent : Ethanol or methanol for solubility and stability.
- Purification : Vacuum evaporation followed by recrystallization or column chromatography.
Optimization may involve adjusting molar ratios, catalyst concentration (e.g., 5 drops of glacial acetic acid per 0.001 mol reactant), and post-reaction filtration to isolate solids .
Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps.
- Storage : Store in airtight containers away from light and incompatible materials (e.g., strong oxidizers) at temperatures below 25°C.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
- Toxicity Mitigation : Adhere to GHS hazard codes (e.g., H317 for skin sensitization) and monitor airborne exposure limits. Emergency showers and eyewash stations must be accessible .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- UV-Vis : Identify π→π* transitions in the azo group (λmax ~400–500 nm).
- FTIR : Detect N=N stretching (~1450–1600 cm⁻¹) and NH₂ bending (~1600–1650 cm⁻¹).
- NMR : Confirm aromatic proton environments (δ 6.5–8.0 ppm for benzene rings).
- Computational : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity and adsorption on metallic surfaces. Software like Gaussian or VASP can model electron density distributions .
Advanced Questions
Q. What experimental and computational approaches are employed to investigate this compound's efficacy as a corrosion inhibitor in metal alloys?
- Methodological Answer :
- Electrochemical Testing :
- Potentiodynamic Polarization : Measure corrosion current density (Icorr) and Tafel slopes in acidic/neutral media.
- Electrochemical Impedance Spectroscopy (EIS) : Evaluate charge-transfer resistance and double-layer capacitance.
- DFT Modeling : Simulate adsorption energies on Fe (110) surfaces to identify binding sites (e.g., azo group interactions). Studies show inhibition efficiencies >85% at 500 ppm concentrations in mild steel .
Q. How can researchers resolve contradictions in toxicological data related to this compound's acute vs. chronic exposure effects?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across varying concentrations (0.1–100 µM) and exposure durations (24–72 hours).
- In Vivo Models : Use rodent studies to compare LD₅₀ values (acute) with tumorigenicity (chronic).
- Meta-Analysis : Cross-reference historical data (e.g., carcinogenicity in older SDS vs. newer studies) while controlling for purity and environmental factors .
Q. What are the key considerations in designing stability studies for this compound under varying environmental conditions (pH, temperature, light)?
- Methodological Answer :
- Accelerated Aging : Expose samples to UV light (254 nm) or elevated temperatures (40–60°C) for 7–30 days.
- Analytical Monitoring : Use HPLC to track degradation products (e.g., aromatic amines) and LC-MS to identify intermediates.
- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 2–12). Stability decreases under alkaline conditions due to azo bond cleavage .
Q. How do structural modifications of this compound influence its electronic properties and interaction with metallic surfaces, as revealed by DFT studies?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., -NH₂) enhance adsorption by increasing electron density on the azo group.
- DFT Parameters : Calculate Fukui indices to predict nucleophilic/electrophilic sites. For example, grafting onto graphene oxide improves inhibition by facilitating π-π stacking and charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
